Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of methyl 2-chloro-3-fluoro-4-pyridinecarboxylate displays a substituted pyridine ring system with strategically positioned halogen atoms and an ester functional group. The compound adopts the Simplified Molecular Input Line Entry System representation COC(=O)C1=C(C(=NC=C1)Cl)F, which clearly illustrates the connectivity pattern within the heterocyclic structure. The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as methyl 2-chloro-3-fluoropyridine-4-carboxylate, reflecting the systematic numbering convention for pyridine derivatives.
Crystallographic analysis reveals that the compound exhibits a density of 1.386 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. The International Chemical Identifier key ZVEGSWOSYWFZOR-UHFFFAOYSA-N provides a unique digital fingerprint for database identification and structural verification purposes. The presence of both chlorine and fluorine substituents creates significant electronic perturbations within the pyridine ring system, influencing the overall molecular geometry and intermolecular interactions.
The molecular structure demonstrates specific geometric constraints imposed by the halogen substituents and the ester group. Computational analysis indicates that the compound possesses a topological polar surface area of 39.19 square angstroms, suggesting moderate polarity characteristics. The molecular architecture incorporates three hydrogen bond acceptors and zero hydrogen bond donors, with only one rotatable bond present in the methyl ester moiety. These structural features contribute to the compound's distinctive crystalline properties and solid-state behavior.
Properties
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-95-2 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Substitution
A common starting material is 2,6-dichloro-3-substituted pyridine derivatives, particularly those bearing electron-withdrawing groups such as trifluoromethyl or trifluoromethyl analogues. The presence of these groups facilitates regioselective nucleophilic substitution at the 2- or 6-position of the pyridine ring.
For example, 2,6-dichloro-3-trifluoromethylpyridine can be selectively reacted with nucleophiles such as methylamine to substitute chlorine at the 6-position, yielding 2-chloro-6-methylaminopyridine-3-trifluoromethyl derivatives with high regioselectivity (up to 98:2 ratio) and good yields (~90%) at room temperature or slightly elevated temperatures.
Conversion of Trifluoromethyl to Carboxylate
The trifluoromethyl group at the 3-position can be converted into a methyl ester group through a sequence involving reaction with sodium methoxide in methanol, followed by acid hydrolysis. This process produces a mixture of intermediates, including trimethoxymethylpyridine derivatives, which upon hydrolysis yield the desired methyl pyridinecarboxylates in excellent yields.
Representative Synthetic Route Summary
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine with methylamine | Room temperature, methylamine generated from methylamine hydrochloride and triethylamine | ~90 | High regioselectivity favoring substitution at 6-position |
| 2 | Reaction with sodium methoxide in methanol | Reflux | Mixture of intermediates | Formation of trimethoxymethyl derivatives |
| 3 | Acid hydrolysis of intermediates | Catalytic aqueous HCl or H2SO4 | Excellent yield | Conversion to methyl pyridinecarboxylates |
| 4 | Purification and isolation | Washing with hexane, recrystallization | 60-80 | Separation of regioisomers and purification |
Research Findings and Process Optimization
Regioselectivity: The nucleophilic substitution reaction exhibits high regioselectivity when starting from 2,6-dichloro-3-trifluoromethylpyridine, favoring substitution at the 6-position over the 2-position, which is critical for obtaining the desired substitution pattern.
Large-Scale Synthesis Challenges: On scaling up, yields of some oxidation steps decrease significantly (e.g., yield dropping to ~25%), and side products such as sulfinyl and sulfone derivatives can form, reducing overall yield. Process optimization involves modifying reaction conditions and purification steps to maintain high yields and purity.
Mechanistic Insights: The conversion of trifluoromethyl groups to methoxycarbonyl groups proceeds via nucleophilic attack by methoxide anion, forming trimethoxymethyl intermediates that hydrolyze to the ester. This mechanism explains the formation of side products and guides reaction condition adjustments for improved selectivity.
Summary Table of Key Reaction Parameters
| Parameter | Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting Material | 2,6-Dichloro-3-trifluoromethylpyridine | Enables regioselective substitution |
| Nucleophile | Methylamine (generated in situ) | High regioselectivity at 6-position |
| Solvent | Methanol, DMF (for some steps) | Facilitates substitution and hydrolysis |
| Temperature | Room temp to reflux | Controls reaction rate and selectivity |
| Yield Range | 60-90% per step | Dependent on scale and purification |
| Side Products | Sulfinyl, sulfone derivatives | Minimized by controlled oxidation |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-azido-3-fluoro-4-pyridinecarboxylate or 2-thio-3-fluoro-4-pyridinecarboxylate.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring, often leading to partially or fully hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:
- Enzyme Inhibitors : Compounds derived from this pyridine derivative have shown promise in inhibiting enzymes associated with cancer and inflammatory diseases .
- Neurological Agents : Research has highlighted its utility in developing drugs targeting neurological disorders, leveraging its ability to cross the blood-brain barrier due to its lipophilicity .
Agrochemicals
This compound is also utilized in the formulation of herbicides and pesticides. Its structural characteristics allow it to act effectively against specific weed species while minimizing harm to crops .
Specialty Chemicals
In materials science, this compound is employed in the production of specialty chemicals, including:
- Fluorinated Compounds : These compounds are essential for developing advanced materials with unique properties such as increased thermal stability and chemical resistance.
Case Study 1: Synthesis of Neurological Agents
A study demonstrated the synthesis of a series of pyridine derivatives from this compound that exhibited selective inhibition of certain neurotransmitter receptors. The findings indicated significant potential for treating conditions like Alzheimer's disease through modulation of neurotransmitter activity .
Case Study 2: Herbicidal Efficacy
Research conducted on the application of this compound in herbicide formulations showed effective control over resistant weed species. The study highlighted its role as a growth regulator that alters plant physiology to inhibit growth selectively .
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-4-pyridinecarboxylate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The fluorine atom in the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate and its analogs:
| Compound Name (CAS No.) | Core Structure | Substituent Positions | Purity | Molecular Formula |
|---|---|---|---|---|
| This compound (628691-95-2) | Pyridine | 2-Cl, 3-F, 4-COOCH₃ | 95% | C₇H₅ClFNO₂ |
| Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate (1150164-42-3) | Pyridine-Pyrazole | 5-Cl, 3-F on pyridine; cyclopropylpyrazole | 92% | C₁₃H₁₁ClFN₃O₂ |
| Methyl 4-(2-chloro-5-fluoro-4-pyrimidinyl)benzoate (663611-72-1) | Pyrimidine-Benzene | 2-Cl, 5-F on pyrimidine; benzoate at 4-position | 95% | C₁₂H₈ClFN₂O₂ |
| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (301823-61-0) | Quinoline | 4-Cl, 6-F, 2-COOCH₃ | 98% | C₁₁H₇ClFNO₂ |
| Methyl 2-amino-5-fluoronicotinate (1211535-54-4) | Pyridine | 2-NH₂, 5-F, 3-COOCH₃ | - | C₇H₇FN₂O₂ |
Key Observations :
- Core Heterocycle: The target compound and Methyl 2-amino-5-fluoronicotinate share a pyridine backbone, whereas others incorporate pyrimidine, quinoline, or pyrazole rings.
- Halogen Placement : Chlorine and fluorine atoms at adjacent positions (2-Cl, 3-F) in the target compound may create steric hindrance and electronic effects distinct from analogs like 1150164-42-3 (5-Cl, 3-F on pyridine) .
- Functional Groups : The carboxylate ester group in all compounds suggests utility as synthetic intermediates. The cyclopropylpyrazole moiety in 1150164-42-3 adds rigidity, which could influence pharmacokinetic properties .
Physicochemical and Reactivity Comparisons
- Polarity and Solubility: The target compound’s 2-Cl and 3-F substituents increase electronegativity, likely reducing water solubility compared to Methyl 2-amino-5-fluoronicotinate, where the 2-NH₂ group enhances polarity . Quinoline-based 301823-61-0 has a larger aromatic system, further decreasing solubility but improving lipid membrane permeability .
- Reactivity: The electron-withdrawing Cl and F groups in the target compound may activate the pyridine ring toward nucleophilic substitution at the 4-position, contrasting with Methyl 2-amino-5-fluoronicotinate, where the 2-NH₂ group directs electrophilic attacks .
Biological Activity
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS Number: 628691-95-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its chemical structure includes a pyridine ring substituted with chlorine and fluorine atoms, which are known to enhance the reactivity of the compound. The presence of these halogens contributes to its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways in microbial cells .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies have reported that this compound demonstrates inhibitory effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines indicate moderate to potent activity, suggesting that this compound could serve as a lead in drug development for cancer therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chlorine and fluorine atoms enhance the compound's affinity for binding sites on enzymes or receptors, facilitating its role in modulating biological pathways. This interaction can lead to apoptosis in cancer cells or inhibit essential processes in microbial pathogens .
Table 1: Anticancer Activity Data
Table 2: Antimicrobial Activity Summary
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification of precursor pyridine derivatives. For example, hydrolysis of methyl esters under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) is a common approach, as demonstrated in similar pyridinecarboxylate syntheses . Optimization involves adjusting temperature, catalyst concentration, and reaction time to maximize yield. Purity (>95%) is typically confirmed via HPLC .
- Key Considerations : Monitor regioselectivity during halogenation steps to avoid undesired byproducts (e.g., dihalogenated derivatives) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodology : Use a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic analysis, compare unit cell parameters and torsion angles with structurally analogous compounds like ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates .
- Data Interpretation : Fluorine and chlorine substituents exhibit distinct coupling patterns in NMR, while crystallography confirms spatial arrangement of the carboxylate and halogen groups .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodology : Employ protecting groups (e.g., Boc for amines) or transition-metal catalysts (e.g., Pd for cross-coupling) to direct reactivity. For example, Suzuki-Miyaura coupling at the 4-position requires careful control of steric hindrance from the methyl ester and halogen substituents .
- Case Study : In analogous compounds, replacing chlorine with boronic esters under palladium catalysis achieved selective arylations without disrupting the fluorine or ester groups .
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
- Methodology : Density functional theory (DFT) calculations assess charge distribution and frontier molecular orbitals. The electron-withdrawing carboxylate and halogens create electrophilic centers at the 2- and 3-positions, favoring nucleophilic attack at the 4-position .
- Validation : Compare computational predictions with experimental kinetic data from SNAr (nucleophilic aromatic substitution) reactions .
Q. What analytical challenges arise when characterizing degradation products of this compound under hydrolytic conditions?
- Methodology : Use LC-MS/MS to identify hydrolyzed products (e.g., carboxylic acid derivatives). For example, acid hydrolysis of the methyl ester group generates 2-chloro-3-fluoro-4-pyridinecarboxylic acid, detectable via shifts in IR (C=O stretch at ~1700 cm⁻¹) and MS ([M+H]+ m/z 189.5) .
- Troubleshooting : Conflicting HPLC retention times may arise due to tautomerism; employ pH-controlled mobile phases to stabilize ionization states .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Case Example : Conflicting ¹⁹F NMR chemical shifts (δ -110 to -120 ppm) may stem from solvent polarity or concentration effects. Standardize measurements in deuterated DMSO or CDCl₃ and cross-reference with crystal structures to validate assignments .
- Resolution : Collaborate with crystallography labs to correlate spectral data with spatial arrangements of substituents .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodology : The compound serves as a precursor for bioactive molecules. For instance, its ester group enables prodrug strategies, while halogens enhance binding to hydrophobic enzyme pockets. Derivatives like 6-(4-chlorophenyl)-[1,2]oxazolo[5,4-b]pyridines demonstrate antiviral activity .
- Experimental Design : Screen derivatives against target proteins (e.g., kinases) using SPR (surface plasmon resonance) to assess affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
